1-Benzofuran-2-carbohydrazide
Description
Overview of Benzofuran (B130515) Scaffold Significance in Chemical Sciences
The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in heterocyclic chemistry. numberanalytics.comacs.org First synthesized by Perkin in 1870, this structural motif is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. acs.orgrsc.org Its planar and unsaturated ring system, containing an oxygen atom, imparts unique chemical properties that make it a versatile building block for creating complex molecules. numberanalytics.com
The significance of the benzofuran scaffold is underscored by its presence in various clinically approved drugs and its diverse pharmacological applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. taylorandfrancis.comvjol.info.vnnih.gov The ability of the benzofuran ring to be substituted at various positions allows for the fine-tuning of its biological and chemical properties, making it a "privileged structure" in drug discovery. taylorandfrancis.comrsc.org
Historical Context and Evolution of Carbohydrazide (B1668358) Chemistry
Carbohydrazide and its derivatives have a rich history in chemistry, serving as versatile intermediates in the synthesis of various heterocyclic compounds like triazoles and oxadiazoles. vjol.info.vn These resulting heterocycles are known to possess significant biological activities, including anticancer, antiviral, and antibacterial properties. vjol.info.vn
Initially, carbohydrazides were recognized for their utility in industrial applications, such as oxygen scavengers in boiler systems and as precursors for polymers. wikipedia.orgqinmuchem.com Over time, their role has expanded significantly into the realm of medicinal chemistry. The carbohydrazide functional group, with its reactive nitrogen atoms, provides a key site for chemical modifications, allowing for the construction of diverse molecular architectures. vjol.info.vnajgreenchem.com This has led to the development of numerous carbohydrazide-based compounds with a wide spectrum of pharmacological activities. ajgreenchem.com
Academic Relevance of 1-Benzofuran-2-carbohydrazide (B171906) as a Privileged Structure
The fusion of the benzofuran scaffold with the carbohydrazide moiety in this compound has created what is known as a "privileged structure" in medicinal chemistry. taylorandfrancis.comrsc.org This term refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities.
The academic relevance of this compound lies in its potential as a starting material for the synthesis of novel compounds with enhanced therapeutic properties. ontosight.aivjol.info.vn Researchers are actively exploring its use in developing new antimicrobial, antioxidant, and anticancer agents. asianpubs.orgresearchgate.nettandfonline.com The ability to modify both the benzofuran ring and the carbohydrazide group allows for the creation of extensive libraries of derivatives for biological screening. unica.it This versatility makes this compound a focal point of research aimed at discovering new and effective therapeutic agents. nih.gov
Detailed Research Findings
Synthesis of this compound and its Derivatives
The synthesis of this compound is a well-established process in organic chemistry. A common method involves the reaction of salicylaldehyde (B1680747) with ethyl chloroacetate (B1199739) to form ethyl benzofuran-2-carboxylate, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the final product. vjol.info.vnasianpubs.org This straightforward synthesis allows for the production of the core molecule, which can then be used to create a variety of derivatives.
For instance, this compound can be reacted with various aldehydes and ketones to form Schiff bases, a class of compounds known for their biological activities. asianpubs.org Furthermore, it serves as a precursor for the synthesis of other heterocyclic systems like 1,2,4-triazoles and 1,3,4-oxadiazoles. vjol.info.vn
| Starting Material | Reagents | Product | Reference |
| Ethyl benzofuran-2-carboxylate | Hydrazine hydrate | This compound | asianpubs.org |
| This compound | Aromatic aldehydes | N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide | asianpubs.org |
| This compound | Carbon disulfide, KOH, Hydrazine hydrate | 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol | vjol.info.vn |
| This compound | Carbon disulfide | 5-(5-substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | asianpubs.org |
Biological Activities of this compound and its Derivatives
Research has demonstrated that this compound and its derivatives exhibit a range of promising biological activities.
Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of compounds derived from this compound. For example, Schiff bases and oxadiazole derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species. asianpubs.orgasianpubs.org The antimicrobial efficacy is often influenced by the nature of the substituents on the benzofuran ring. taylorandfrancis.com
Antioxidant Activity: Derivatives of this compound have also been investigated for their antioxidant potential. Certain benzylidene derivatives and oxadiazole-thiols have demonstrated potent radical scavenging activity in in-vitro assays like the DPPH method. asianpubs.org The antioxidant properties are often attributed to the presence of hydroxyl groups on the arylidene moiety. unica.it
Anticancer Activity: The anticancer potential of this compound derivatives is an area of active investigation. researchgate.nettandfonline.com Conjugates of benzofuran-isatin linked by a carbohydrazide group have shown significant antiproliferative activity against various human cancer cell lines. tandfonline.com For instance, a novel benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, has demonstrated promising anticancer effects in colorectal cancer cell lines. nih.gov Docking studies have also suggested that this compound and its derivatives may act as inhibitors of key proteins involved in cancer progression. researchgate.netresearchgate.net
| Derivative Class | Biological Activity | Key Findings | References |
| Schiff Bases | Antimicrobial | Active against S. aureus and E. coli. | asianpubs.orgderpharmachemica.com |
| Benzylidene derivatives | Antioxidant | Potent radical scavenging activity. | asianpubs.orgasianpubs.org |
| Oxadiazole-thiols | Antioxidant | Potent radical scavenging activity. | asianpubs.org |
| Benzofuran-isatin conjugates | Anticancer | Antiproliferative activity against various cancer cell lines. | tandfonline.comnih.gov |
| Metal Complexes | Antimicrobial | Enhanced activity compared to free ligands. | derpharmachemica.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUDUCVHYKSSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332837 | |
| Record name | 1-benzofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5545-86-8 | |
| Record name | 1-benzofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzofuran 2 Carbohydrazide
Classical Approaches to Benzofuran-2-carboxylate Precursors
The traditional and most common route to 1-benzofuran-2-carbohydrazide (B171906) begins with the synthesis of an ethyl or methyl benzofuran-2-carboxylate intermediate. vjol.info.vnnih.govderpharmachemica.com This is typically accomplished through condensation reactions to form the core benzofuran (B130515) ring structure, followed by esterification.
Condensation Reactions for Benzofuran Ring Formation
The construction of the benzofuran scaffold is a critical step and can be realized through various condensation reactions. A widely employed method involves the reaction of salicylaldehyde (B1680747) or substituted salicylaldehydes with an α-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. vjol.info.vnnih.govhpu2.edu.vn This reaction proceeds via an initial O-alkylation of the salicylaldehyde's hydroxyl group, followed by an intramolecular cyclization to yield the ethyl benzofuran-2-carboxylate. nih.gov
Another classical approach is the Perkin condensation, which has been a foundational method for benzofuran synthesis since the 19th century. More modern variations include transition-metal-catalyzed cyclizations, such as those mediated by palladium or rhodium, which have enabled more efficient access to a variety of substituted benzofurans. nih.gov Other notable methods for benzofuran ring formation include acid-catalyzed cyclizations, Heck-type cyclizations, and photocyclizations. nih.govrsc.org
A summary of common starting materials and reagents for the synthesis of the benzofuran ring is presented in Table 1.
Table 1: Reagents for Benzofuran Ring Synthesis
| Starting Material | Reagent | Base/Catalyst | Product |
|---|---|---|---|
| Salicylaldehyde | Ethyl chloroacetate | Potassium carbonate | Ethyl benzofuran-2-carboxylate |
| Salicylaldehyde | Ethyl bromoacetate | Potassium carbonate | Ethyl benzofuran-2-carboxylate |
| o-Hydroxy acetophenone | Ethyl bromoacetate | Potassium carbonate | 3-Methyl-2-ethoxy carbonyl benzofuran |
| 2-Chlorophenols | Alkynes | Palladium catalyst | Substituted benzofurans |
Esterification and Subsequent Hydrazination
Once the benzofuran-2-carboxylic acid or its precursor is formed, the next step is often esterification to produce ethyl or methyl benzofuran-2-carboxylate. This can be achieved by reacting the carboxylic acid with an alcohol, such as ethanol (B145695) or methanol (B129727), in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com For instance, refluxing 5-bromo-2-benzofurancarboxylic acid in absolute ethanol with sulfuric acid yields ethyl 5-bromo-2-benzofurancarboxylate. chemicalbook.com
The final and crucial step in this classical pathway is the hydrazination or hydrazinolysis of the benzofuran-2-carboxylate ester. researchgate.net This is typically accomplished by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. vjol.info.vnnih.govderpharmachemica.com The reaction involves the nucleophilic attack of the hydrazine on the ester's carbonyl group, leading to the formation of this compound and the release of the corresponding alcohol. researchgate.net This method is widely cited and has been used to prepare a variety of substituted and unsubstituted 1-benzofuran-2-carbohydrazides. vjol.info.vnnih.govderpharmachemica.comresearchgate.net
Direct Synthetic Pathways to this compound
While the two-step process of forming the ester followed by hydrazination is common, some methodologies describe a more direct approach. Research has shown that this compound can be synthesized in a one-pot reaction. derpharmachemica.com For example, salicylaldehyde can be reacted with ethyl bromoacetate in the presence of potassium carbonate and a catalytic amount of potassium iodide. The resulting ethyl benzofuran-2-carboxylate is then directly treated with hydrazine hydrate in the same reaction vessel to yield the final product. derpharmachemica.com This streamlined process offers advantages in terms of efficiency and reduced purification steps.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, green chemistry principles have been applied, particularly in the subsequent reactions involving the carbohydrazide (B1668358). For instance, the condensation reaction of benzofuran-2-carbohydrazide with substituted indoline-2,3-diones to form N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides has been successfully performed in water, eliminating the need for organic solvents and catalysts. derpharmachemica.com While this example pertains to a derivative, it highlights the potential for applying green chemistry approaches to the synthesis of the parent compound and its analogues. The use of water as a solvent and the avoidance of hazardous reagents are key tenets of green chemistry that can be applied to various steps in the synthetic sequence. derpharmachemica.comrasayanjournal.co.in
Regioselective Synthesis of Substituted this compound Analogues
The synthesis of specifically substituted analogues of this compound requires regioselective control during the formation of the benzofuran ring. The substitution pattern on the final product is largely determined by the substituents present on the starting phenolic precursor, such as substituted salicylaldehydes or phenols. nih.govnih.gov
For example, starting with a substituted salicylaldehyde allows for the introduction of various functional groups onto the benzene (B151609) portion of the benzofuran ring. researchgate.net Similarly, the use of substituted α-haloacetates can introduce substituents at the 3-position of the benzofuran ring. oup.com
Advanced methods, such as transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the regioselective synthesis of highly substituted benzofurans. nih.gov For instance, palladium-catalyzed reactions of 2-chlorophenols with alkynes can be used to construct the benzofuran ring with specific substitution patterns. organic-chemistry.org The resulting substituted benzofuran-2-carboxylates can then be converted to their corresponding carbohydrazides, providing access to a diverse library of analogues. researchgate.netasianpubs.org The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups also allows for the regioselective preparation of substituted benzofuranones, which can be further converted to substituted benzofurans. nih.gov
A summary of precursors for substituted this compound analogues is provided in Table 2.
Table 2: Precursors for Substituted this compound Analogues
| Precursor | Resulting Substitution |
|---|---|
| Substituted Salicylaldehydes | Substitution on the benzene ring |
| Substituted α-haloacetates | Substitution at the 3-position |
| 5-Bromosalicylaldehyde | 5-Bromo-1-benzofuran-2-carbohydrazide |
| 7-Ethoxy-1-benzofuran-2-carboxylate | 7-Ethoxy-1-benzofuran-2-carbohydrazide |
Chemical Reactivity and Transformation of 1 Benzofuran 2 Carbohydrazide
Reactions at the Hydrazide Moiety
The chemical reactivity of 1-Benzofuran-2-carbohydrazide (B171906) is dominated by its hydrazide group (-CONHNH₂). The presence of two nucleophilic nitrogen atoms and an adjacent carbonyl group allows for a wide range of reactions, including condensation, cyclization, and acylation, making it a key intermediate in synthetic organic chemistry.
The terminal amino group (-NH₂) of the hydrazide moiety readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction, typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and often catalyzed by a drop of acid (e.g., glacial acetic acid or hydrochloric acid), leads to the formation of N'-substituted hydrazones, commonly known as Schiff bases. mdpi.comasianpubs.orgresearchgate.net
These reactions involve the nucleophilic attack of the hydrazide's primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. mdpi.com The resulting N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides are often stable, crystalline solids. researchgate.net This straightforward reaction is a fundamental step for creating a wide library of derivatives from the parent carbohydrazide (B1668358). asianpubs.orgresearchgate.net
| Carbonyl Compound | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Ethanol, reflux | N'-(benzylidene)-1-benzofuran-2-carbohydrazide | zenodo.org |
| 3,4-Dimethoxybenzaldehyde | Methanol, glacial acetic acid, reflux (4h) | N'-(3,4-dimethoxybenzylidene)-1-benzofuran-2-carbohydrazide | researchgate.net |
| 2-Acetylbenzofuran | Anhydrous Ethanol, conc. HCl, reflux (2h) | (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide* | mdpi.com |
This compound is a pivotal precursor for the synthesis of various five-membered heterocyclic rings. The hydrazide moiety provides the necessary nitrogen atoms and reactivity to form stable aromatic systems like oxadiazoles, triazoles, and pyrazoles.
The conversion of this compound into 1,3,4-oxadiazole (B1194373) derivatives is a common and important transformation. One established method involves a two-step process: initial condensation with an aldehyde to form a hydrazone, followed by oxidative cyclization. researchgate.net Another direct approach involves reacting the carbohydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide. asianpubs.orgresearchgate.net This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating, cyclizes to form the 5-(1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. asianpubs.org
Interestingly, the expected cyclization to an oxadiazole does not always occur as planned. In one study, the reaction of this compound with 4-fluorobenzaldehyde (B137897) in refluxing acetic anhydride (B1165640) did not yield the anticipated 1,3,4-oxadiazole. vjol.info.vn Instead, the reaction resulted in the formation of N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide, an acylated product. vjol.info.vn This outcome was attributed to the high electronegativity of the fluorine substituent, which may have hindered the final cyclization step. vjol.info.vn
| Reagent(s) | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Carbon disulfide, Potassium hydroxide | Ethanol, reflux | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | asianpubs.orgresearchgate.net |
| Benzaldehyde, then Bromine | - | 2-(Benzofuran-2-yl)-5-phenyl-1,3,4-oxadiazole | researchgate.net |
The hydrazide functionality is also ideally suited for building the 1,2,4-triazole (B32235) ring system. A robust method for synthesizing 4-amino-1,2,4-triazole-3-thiols involves reacting this compound with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine (B178648) hydrate (B1144303). vjol.info.vn The reaction first forms a potassium dithiocarbazinate intermediate, which then reacts with hydrazine to cyclize into the triazole ring. vjol.info.vnntt.edu.vn The resulting 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol can exist in a tautomeric equilibrium with its thione form, 4-amino-5-(benzofuran-2-yl)-2,4-dihydro-1,2,4-triazole-3-thione. vjol.info.vn
Another pathway involves first converting the carbohydrazide into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. This intermediate can then be cyclized under basic conditions (e.g., sodium hydroxide) to yield the corresponding 1,2,4-triazole-3-thione derivative. researchgate.net
| Reagent(s) | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Carbon disulfide, KOH, Hydrazine hydrate | Reflux | 4-Amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol | vjol.info.vnntt.edu.vn |
| Phenyl isothiocyanate, then NaOH | - | 5-(3-Methyl-1-benzofuran-2-yl)-4-phenyl-2,4-dihydro-1,2,4-triazole-3-thione* | researchgate.net |
Pyrazole (B372694) rings can be synthesized from this compound by reaction with 1,3-dicarbonyl compounds. The two carbonyl groups of the reagent provide the necessary carbon atoms to form the five-membered ring with the hydrazide moiety. For instance, reacting 7-methoxy-benzofuran-2-carbohydrazide with 1,3-dicarbonyl compounds like acetylacetone, benzoylacetone, or ethyl acetoacetate (B1235776) in methanol with a catalytic amount of acetic acid leads to the formation of the corresponding pyrazole derivatives. This reaction is a classical example of Knorr pyrazole synthesis, where the more reactive carbonyl group of the dicarbonyl compound typically reacts first with the terminal -NH₂ group, followed by cyclization and dehydration.
| Starting Material | 1,3-Dicarbonyl Compound | Reaction Conditions | Product |
|---|---|---|---|
| 7-Methoxy-benzofuran-2-carbohydrazide | Acetylacetone | Methanol, Acetic acid, reflux | 1-(7-Methoxy-1-benzofuran-2-carbonyl)-3,5-dimethyl-1H-pyrazole |
| 7-Methoxy-benzofuran-2-carbohydrazide | Benzoylacetone | Methanol, Acetic acid, reflux | 1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-methyl-5-phenyl-1H-pyrazole |
| 7-Methoxy-benzofuran-2-carbohydrazide | Ethyl acetoacetate | Methanol, Acetic acid, reflux | 1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-methyl-1H-pyrazol-5(4H)-one |
The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can react with acylating agents such as acid anhydrides and acyl chlorides. mdpi.com For example, the reaction of a similar carbohydrazide with acetic anhydride can lead to the formation of an acetyl derivative. mdpi.com As mentioned previously, an N'-aroyl derivative, N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide, was unexpectedly formed when attempting an oxadiazole synthesis using 4-fluorobenzaldehyde in acetic anhydride, demonstrating a facile acylation process. vjol.info.vn
While acylation reactions are well-documented for carbohydrazides, specific examples of sulfonylation involving the direct reaction of this compound with sulfonyl chlorides were not prominently found in the surveyed literature. Generally, such a reaction would be expected to occur at the terminal -NH₂ group to form a stable N-sulfonylated hydrazide derivative.
Cyclization Reactions for Heterocycle Formation
Reactions Involving the Benzofuran Nucleus
The benzofuran scaffold, consisting of a fused benzene (B151609) and furan (B31954) ring, is an electron-rich heterocyclic system. This inherent electron richness predisposes the molecule to electrophilic attack. The position of substitution is influenced by the stability of the resulting intermediates and the nature of the substituents already present on the ring. In the case of this compound, the carbohydrazide group at the C2-position is expected to exert a significant electronic influence on the reactivity of the entire nucleus.
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and for benzofuran, the preferred sites of attack are typically the C2 and C3 positions of the furan ring due to the formation of more stable carbocation intermediates. However, with the C2-position already occupied in this compound, the reactivity landscape is altered. The carbohydrazide group is generally considered to be an electron-withdrawing group, which would deactivate the benzofuran nucleus towards EAS.
When considering electrophilic attack on the benzene portion of the molecule, the directing effects of the fused furan ring and the C2-substituent come into play. The oxygen atom of the furan ring can donate its lone pair of electrons, activating the benzene ring, particularly at the C4 and C6 positions. Conversely, the deactivating nature of the C2-carbohydrazide group would counteract this activation.
Detailed experimental studies on the specific EAS patterns of this compound are not extensively reported. However, related studies on other 2-substituted benzofurans provide valuable insights. For instance, the Vilsmeier-Haack formylation of benzofuran typically occurs at the C2 position. In a 2-substituted scenario, the reaction would likely be directed to the C3 position, if sterically accessible and electronically favorable.
The regioselectivity of EAS on the benzofuran ring is a subject of considerable interest. For the parent benzofuran, nitration and formylation have been shown to favor the C2-position, while reactions like bromination can yield mixtures of 2- and 3-substituted products. The stability of the sigma complex intermediate plays a crucial role; attack at the C2-position leads to a carbocation stabilized by the benzene ring, while attack at the C3-position allows for stabilization by the adjacent oxygen atom's lone pair stackexchange.com. The presence of the electron-withdrawing carbohydrazide group at C2 would likely disfavor further electrophilic attack on the furan ring and may direct incoming electrophiles to the benzene ring, though specific experimental data is needed for confirmation.
Beyond classical EAS reactions, modern synthetic methodologies have enabled a broader range of functionalizations on the benzofuran nucleus. A particularly relevant area is the direct C-H functionalization, which allows for the introduction of various substituents onto the heterocyclic core.
Research on benzofuran-2-carboxamides, which are structurally analogous to this compound, has demonstrated the feasibility of C3-functionalization. By employing a directing group strategy, such as using an 8-aminoquinoline (B160924) auxiliary attached to the carboxamide nitrogen, palladium-catalyzed C-H arylation can be selectively achieved at the C3 position nih.govnih.gov. This approach facilitates the synthesis of a diverse array of C3-arylated benzofuran-2-carboxamide (B1298429) derivatives. While this method has not been explicitly reported for this compound, it highlights a potential pathway for the selective functionalization of the furan ring in this class of compounds.
The following table summarizes the potential C3-functionalization of a benzofuran-2-carboxamide scaffold, which serves as a model for the reactivity of this compound.
| Entry | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodotoluene | N-(quinolin-8-yl)-3-(p-tolyl)benzofuran-2-carboxamide | 85 |
| 2 | 1-Iodo-4-methoxybenzene | N-(quinolin-8-yl)-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 92 |
| 3 | 1-Fluoro-4-iodobenzene | N-(quinolin-8-yl)-3-(4-fluorophenyl)benzofuran-2-carboxamide | 78 |
| 4 | 1-Chloro-4-iodobenzene | N-(quinolin-8-yl)-3-(4-chlorophenyl)benzofuran-2-carboxamide | 88 |
| 5 | 1-Bromo-4-iodobenzene | N-(quinolin-8-yl)-3-(4-bromophenyl)benzofuran-2-carboxamide | 81 |
This data underscores the potential for selective modification of the furan ring in 2-acyl substituted benzofurans. The carbohydrazide functional group in this compound could potentially be modified to incorporate a similar directing group, thus enabling access to a wide range of C3-functionalized derivatives.
Derivatization Strategies for Novel Chemical Entities from 1 Benzofuran 2 Carbohydrazide
Design Principles for Benzofuran-Carbohydrazide Hybrid Structures
The design of novel chemical entities derived from 1-benzofuran-2-carbohydrazide (B171906) is often guided by the principle of molecular hybridization. This strategy involves combining the benzofuran (B130515) core, known for its presence in naturally occurring compounds with diverse biological activities, with other pharmacologically important scaffolds. vjol.info.vnnih.gov The goal is to create synergistic effects or novel mechanisms of action in the resulting hybrid molecules. nih.gov
A key design element is the carbohydrazide (B1668358) functional group, which acts as a crucial linker. This group is readily derivatized to form various bioactive structures, including Schiff bases, and can be cyclized to generate heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. vjol.info.vnntt.edu.vn These heterocyclic rings are themselves privileged structures in medicinal chemistry, known to be present in numerous therapeutic agents. vjol.info.vnntt.edu.vn
Furthermore, the introduction of different substituents on the benzofuran ring or on the derivatizing agent allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric parameters. These modifications can significantly influence the compound's interaction with biological targets. The overarching design principle is to leverage the structural and functional features of this compound to construct complex molecules with tailored biological profiles.
Synthesis of Schiff Bases from this compound
A primary and extensively utilized derivatization strategy for this compound is its condensation with various aldehydes and ketones to form Schiff bases, also known as hydrazones. tandfonline.comderpharmachemica.comzenodo.org This reaction typically proceeds by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid. derpharmachemica.commdpi.comasianpubs.org
The resulting Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is crucial for their biological activity. The synthesis is generally straightforward and results in good yields. The formed Schiff bases are often stable, crystalline solids.
A variety of aromatic and heteroaromatic aldehydes have been successfully employed in the synthesis of Schiff bases from this compound, leading to a diverse library of compounds. The structures of these derivatives are typically confirmed using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry. zenodo.orgijrar.com
| Aldehyde/Ketone Reactant | Resulting Schiff Base (Systematic Name) | Solvent | Reaction Conditions | Reference |
| Benzaldehyde | N'-(phenylmethylene)-1-benzofuran-2-carbohydrazide | Ethanol | Reflux | tandfonline.com |
| 3,4-Dimethoxybenzaldehyde | N'-(3,4-dimethoxybenzylidene)-1-benzofuran-2-carbohydrazide | Ethanol | Reflux | tandfonline.com |
| 4-Fluorobenzaldehyde (B137897) | N'-(4-fluorobenzylidene)-1-benzofuran-2-carbohydrazide | Acetic Anhydride (B1165640) | Reflux | vjol.info.vn |
| 2-Acetylthiophene | N'-(1-(thiophen-2-yl)ethylidene)-1-benzofuran-2-carbohydrazide | Methanol | Reflux, 4-5 hrs | derpharmachemica.com |
| Substituted Aldehydes | (E)-N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide | Methanol | Reflux, 4 hrs | asianpubs.org |
| 2-Acetylbenzofuran | (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Anhydrous Ethanol | Reflux, 2 hrs, cat. HCl | mdpi.com |
Development of Novel Heterocyclic Systems Incorporating this compound
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, particularly five-membered rings such as 1,3,4-oxadiazoles and 1,2,4-triazoles. vjol.info.vnntt.edu.vn These heterocycles are of significant interest due to their wide range of pharmacological activities. vjol.info.vn
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through the cyclization of intermediate N'-acylhydrazones derived from this compound. For instance, reacting the carbohydrazide with an aldehyde and then cyclizing the resulting Schiff base in the presence of a dehydrating agent like acetic anhydride can yield 1,3,4-oxadiazoline derivatives. ijrar.com Another route involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, which, after acidification, yields 5-(1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. asianpubs.org
For the synthesis of 1,2,4-triazole (B32235) derivatives, this compound can be reacted with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine (B178648) hydrate (B1144303). vjol.info.vn This sequence of reactions leads to the formation of 4-amino-5-(1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol. vjol.info.vnntt.edu.vn This triazole derivative can exist in tautomeric equilibrium with its thione form. vjol.info.vn
| Reagents | Resulting Heterocyclic System | Reaction Conditions | Reference |
| Aromatic Aldehyde, Acetic Anhydride | 1,3,4-Oxadiazoline derivative | Reflux | ijrar.com |
| Carbon Disulfide, Potassium Hydroxide, Hydrazine Hydrate | 4-Amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol | Reflux | vjol.info.vnntt.edu.vn |
| Carbon Disulfide, Potassium Hydroxide | 5-(5-substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | Reflux | asianpubs.org |
Metal Complexation Studies with this compound Ligands
Schiff bases derived from this compound are excellent ligands for the formation of metal complexes with various transition metals. These ligands typically act as bidentate chelating agents, coordinating to the metal ion through the azomethine nitrogen and the carbonyl oxygen. tandfonline.comderpharmachemica.comresearchgate.net The resulting metal complexes often exhibit distinct physical, spectral, and biological properties compared to the free ligands.
The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent, often under reflux. tandfonline.comderpharmachemica.com The stoichiometry of the resulting complexes can vary, with common types being MLX₂ and ML₂X₂, where M is the metal ion, L is the Schiff base ligand, and X is an anion like chloride. tandfonline.com
A range of divalent metal ions have been used to form complexes, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). tandfonline.comresearchgate.net The structures of these complexes are elucidated using various analytical and spectroscopic techniques, including elemental analysis, molar conductance measurements, magnetic susceptibility, IR, electronic, ¹H NMR, and ESR spectroscopy. tandfonline.comderpharmachemica.comresearchgate.net These studies help in determining the geometry of the complexes, which are often proposed to be octahedral or tetrahedral. derpharmachemica.comzenodo.org
| Ligand (Schiff Base from this compound and...) | Metal Ion(s) | Proposed Geometry | Spectroscopic Evidence | Reference |
| Benzaldehyde | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Not specified | Elemental analysis, conductance, magnetic properties, IR, ¹H NMR, electronic, ESR | tandfonline.com |
| 3,4-Dimethoxybenzaldehyde | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Not specified | Elemental analysis, conductance, magnetic properties, IR, ¹H NMR, electronic, ESR | tandfonline.com |
| 2-Acetylthiophene | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Octahedral for Co(II) | Elemental analysis, conductivity, magnetic properties, IR, ¹H NMR, ESR, electronic spectra | derpharmachemica.com |
| 3-Acetyl-2H-chromen-2-one | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Not specified | Analytical, IR, UV-Vis, ¹H NMR, FAB-Mass, ESR, magnetic studies | researchgate.net |
| 2-Acetylthiophene | Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Not specified | Elemental analysis, conductivity, magnetic properties, IR, ¹H NMR, ESR, electronic spectra | researchgate.net |
Advanced Spectroscopic and Crystallographic Analyses of 1 Benzofuran 2 Carbohydrazide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, the chemical environment of each atom in a 1-Benzofuran-2-carbohydrazide (B171906) derivative can be mapped out.
Proton (¹H) NMR Spectral Assignments and Analysis
The ¹H NMR spectrum of this compound derivatives provides a wealth of information regarding the number of different types of protons, their chemical environments, and their proximity to one another.
In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons of the benzofuran (B130515) ring system resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are dependent on the substitution pattern of the benzene (B151609) ring. For the parent this compound, the furan (B31954) proton appears as a singlet at approximately 7.49 ppm, while the aromatic protons of the benzene ring appear as multiplets in the range of 7.43-7.62 ppm researchgate.net.
The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) give rise to distinct signals. The NH proton of the amide group typically appears as a broad singlet, often in the range of δ 9.0-11.0 ppm, and its chemical shift can be influenced by solvent and concentration. For instance, in one derivative, an exchangeable singlet for the NH proton was observed at 10.71 ppm mdpi.com. The terminal NH₂ protons also appear as a broad singlet, usually at a more upfield position.
Substituents on the benzofuran ring or modifications to the carbohydrazide group will introduce new signals and coupling patterns, which are instrumental in confirming the structure of the derivative. For example, in (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, singlet signals for methoxy (B1213986) and methyl groups were observed at 3.82 ppm, and 2.42 and 2.51 ppm, respectively mdpi.com.
| Compound | Aromatic Protons (δ, ppm) | Furan Proton (δ, ppm) | NH Proton (δ, ppm) | Other Protons (δ, ppm) | Reference |
|---|---|---|---|---|---|
| This compound | 7.43 (t), 7.62 (d) | 7.49 (s) | - | - | researchgate.net |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | 7.14 (d), 7.25 (t), 7.36 (t), 7.45 (s), 7.54 (d), 7.61-7.68 (m) | - | 10.71 (s) | 2.42 (s, 3H, Me), 2.51 (s, 3H, Me), 3.82 (s, 3H, OMe) | mdpi.com |
| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | 7.19-7.63 (m, 4H, Ar), 7.68 (s, 2H, 2,4,6-trichlorophenyl) | 7.15 (s) | 8.47 (s) | 2.33 (s, 3H, Me) | mdpi.com |
Carbon-13 (¹³C) NMR Spectral Characterization
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state.
In this compound derivatives, the carbonyl carbon of the carbohydrazide group is typically observed in the downfield region of the spectrum, around δ 160-170 ppm. For instance, in N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide, two carbonyl carbons were observed at δ 168.5 and 157.4 ppm vjol.info.vn. The carbons of the benzofuran ring system resonate in the aromatic region (δ 100-160 ppm). The C2 carbon of the benzofuran ring, being attached to the carbohydrazide group and the furan oxygen, typically appears at a downfield position. For example, in (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, the C=O and C=N-NH carbons appeared at 162.4 and 160.0 ppm, respectively mdpi.com.
The chemical shifts of the aromatic carbons in the benzene portion of the benzofuran ring are influenced by the electronic effects of the fused furan ring and any other substituents present.
| Compound | C=O (δ, ppm) | Benzofuran Carbons (δ, ppm) | Other Significant Carbons (δ, ppm) | Reference |
|---|---|---|---|---|
| N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide | 168.5, 157.4 | 154.3, 147.4, 127.2, 126.8, 123.8, 122.9, 111.9, 110.4 | - | vjol.info.vn |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | 162.4 | 113.6, 116.7, 120.1, 127.1, 131.3, 132.2, 150.5, 154.8 | 14.7, 18.6 (Me), 60.9 (OMe), 160.0 (C=N), 165.5 (Ar-C) | mdpi.com |
| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | - | 104.4, 111.0, 121.2, 123.0, 124.8, 128.2, 154.2 | 12.6 (Me), 128.8, 129.2, 130.7, 136.8, 138.3 (Ar-C), 154.3 (C=N) | mdpi.com |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While direct ¹H and ¹³C NMR spectra provide fundamental information, complex structures often require the use of two-dimensional (2D) NMR techniques for unambiguous assignment of all signals.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within a spin system. In a this compound derivative, COSY would be used to trace the connectivity of the protons on the benzene ring and to correlate protons on adjacent carbons in any aliphatic side chains.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within a molecule. For example, the correlation between the NH proton of the amide and the C2 carbon of the benzofuran ring would confirm the attachment of the carbohydrazide moiety.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of this compound derivatives, several key absorption bands are expected. The N-H stretching vibrations of the amide and amine groups of the carbohydrazide moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and characteristic absorption, usually found in the range of 1630-1680 cm⁻¹. For instance, in a series of N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides, the C=O stretching bands were observed at 1635-1644 cm⁻¹ sdsu.edu. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring also produces a characteristic band, often around 1100-1250 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar groups often give rise to strong Raman signals. For benzofuran derivatives, the aromatic ring vibrations would be expected to be strong in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The mass spectrum of this compound shows a molecular ion peak (M+) that corresponds to its molecular weight. For the parent compound, a peak at m/z 177, corresponding to [M+1]⁺, has been reported, confirming its molecular weight of 176.17 g/mol researchgate.net.
Under electron ionization (EI) or other energetic ionization methods, the molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure. For this compound, key fragmentation pathways would likely involve the cleavage of the carbohydrazide side chain. Common fragmentation patterns for benzofuran derivatives often involve the loss of small neutral molecules like CO and the formation of stable benzofuran-containing cations. The fragmentation of the carbohydrazide moiety could involve the loss of N₂H₃, NH₂, or CONHNH₂.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Another example is the crystal structure of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, which crystallizes in a monoclinic system mdpi.com. The analysis of this structure provided detailed information about the planarity of different moieties within the molecule and the presence of intermolecular π-π stacking interactions in the crystal packing mdpi.com.
These crystallographic studies are crucial for understanding the conformational preferences of these molecules and the nature of the non-covalent interactions that govern their packing in the solid state.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| (E)-N′-(4-Chlorobenzylidene)-1-benzofuran-2-carbohydrazide monohydrate | Monoclinic | - | a = 24.6121(15) Å, b = 4.6625(3) Å, c = 12.6570(8) Å, β = 99.294(1)° | nih.gov |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Monoclinic | P2₁/c | a = 12.0718(6) Å, b = 9.4295(4) Å, c = 17.9224(8) Å, β = 109.045(5)° | mdpi.com |
| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | Monoclinic | P2₁/n | a = 7.4396(5) Å, b = 22.2073(10) Å, c = 9.5228(5) Å, β = 100.766(6)° | mdpi.com |
Computational and Theoretical Investigations of 1 Benzofuran 2 Carbohydrazide
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 1-Benzofuran-2-carbohydrazide (B171906), DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and predict spectroscopic behavior. researchgate.net These calculations help to understand the molecule's intrinsic properties, such as stability and reactivity. researchgate.netnanobioletters.com The accuracy of DFT methods is often validated by comparing calculated geometric parameters, like bond lengths and angles, with experimental data obtained from techniques such as X-ray diffraction, with studies on similar structures showing good agreement. researchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.netuomustansiriyah.edu.iq
HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons to an appropriate acceptor molecule. researchgate.netnanobioletters.com
LUMO: This orbital functions as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. researchgate.netnanobioletters.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nanobioletters.comlookchem.com This gap is also used to calculate the minimum energy required for electronic transitions. lookchem.com For this compound, DFT calculations reveal the distribution of these orbitals, with visualizations showing the electron density localized on different parts of the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is another theoretical tool used to study charge transfer and intra- and intermolecular bonding interactions. uomustansiriyah.edu.iq It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, providing insight into the molecule's stability. The stabilization energy associated with these interactions can be quantified to understand the significance of hyperconjugative effects. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates the molecule's ability to donate electrons. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Represents the molecule's ability to accept electrons. researchgate.net |
| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO. | A key indicator of molecular reactivity and stability. lookchem.com |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. sci-hub.se It is highly effective for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
In an MEP map of this compound:
Red regions indicate negative electrostatic potential, representing areas of high electron density. These are typically found around electronegative atoms like oxygen and nitrogen and are the preferred sites for electrophilic attack.
Blue regions denote positive electrostatic potential, corresponding to areas of electron deficiency. These are often located around hydrogen atoms, especially those bonded to nitrogen, and are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
The MEP map provides a visual confirmation of the molecule's polarity and reactivity hotspots, which is invaluable for understanding its interaction with biological receptors. researchgate.netsci-hub.se Calculations of partial charges on the atoms of this compound further quantify this charge distribution. researchgate.net
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein. researchgate.net For this compound, docking studies are performed to evaluate its potential to interact with various biological targets. researchgate.netlookchem.com
The process involves placing the 3D structure of this compound into the active site of a target protein, whose structure is typically obtained from a database like the Protein Data Bank (PDB). researchgate.net Specialized software, such as Maestro (Schrödinger), is used to generate numerous possible binding poses. researchgate.net These poses are then evaluated using a scoring function, which estimates the binding energy (e.g., G-score, docking score). A lower (more negative) score generally indicates a more favorable binding interaction. lookchem.com
Analysis of the docking results reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. lookchem.com This information is crucial for predicting the compound's biological activity and for guiding the design of more potent derivatives. Studies on this compound have explored its interactions with several protein targets, identified by their PDB IDs (e.g., 1BAG, 3F8S, 2b4J, 1Z92, 1YC), to correlate theoretical binding with practical activity. researchgate.net
| Component | Role in Molecular Docking | Example Software/Method |
|---|---|---|
| Ligand | The molecule being studied (this compound). | 3D structure built using software like ChemSketch. researchgate.net |
| Receptor | The target biomolecule, typically a protein. | Protein structures from the Protein Data Bank (PDB). researchgate.net |
| Docking Program | Software that predicts the binding pose of the ligand. | Maestro (Schrödinger), AutoDock, GLIDE, GOLD. researchgate.nettandfonline.com |
| Scoring Function | Estimates the binding affinity for each pose. | G-Score, Glide energy (sum of Coulomb and van der Waals energies). lookchem.com |
Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by developing a mathematical model based on various molecular descriptors.
For this compound and its derivatives, quantum chemical descriptors derived from DFT calculations are essential for building robust QSAR models. researchgate.net These descriptors quantify different aspects of the molecule's electronic and structural properties.
Key quantum chemical descriptors include:
Electronic Properties: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. researchgate.netuomustansiriyah.edu.iq
Physicochemical Properties: Molecular weight, molar refractivity, partition coefficient (log P), and surface tension. nih.gov
By systematically modifying the structure of this compound (e.g., by adding different substituents) and calculating these descriptors for each analogue, a dataset is created. Statistical methods, such as multiple linear regression, are then used to build an equation that links these descriptors to the observed biological activity. nih.govmdpi.com The resulting QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding drug design efforts. mdpi.com
Theoretical Prediction of Spectroscopic Properties
Computational methods, particularly DFT, can accurately predict the spectroscopic properties of molecules, which serves as a powerful tool for structural confirmation. researchgate.net By comparing theoretically calculated spectra with experimental data, researchers can validate both the synthesized structure and the computational model used. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this includes predicting the stretching frequencies for key functional groups. Experimental FT-IR spectra show strong absorptions for the N-H bonds of the hydrazide group (around 3324, 3178, and 3114 cm⁻¹) and the carbonyl (C=O) group (around 1660 cm⁻¹). derpharmachemica.com Theoretical calculations aim to reproduce these frequencies, aiding in the assignment of spectral bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. Experimental ¹H NMR data for this compound shows characteristic signals for the -NH₂ protons (a broad singlet around 4.56 ppm) and the -NH proton (a singlet around 10.01 ppm), in addition to aromatic protons. derpharmachemica.com The agreement between calculated and observed chemical shifts helps to confirm the molecular structure. vjol.info.vn
| Spectroscopic Data | Experimental Value | Theoretical Prediction Goal |
|---|---|---|
| FT-IR: N-H stretching (cm⁻¹) | 3324, 3178, 3114 derpharmachemica.com | To calculate vibrational frequencies that match these experimental values. |
| FT-IR: C=O stretching (cm⁻¹) | 1660 derpharmachemica.com | To accurately predict the vibrational frequency of the carbonyl group. |
| ¹H NMR: -NH₂ chemical shift (ppm) | ~4.56 derpharmachemica.com | To compute the chemical shift for the primary amine protons. |
| ¹H NMR: -NH- chemical shift (ppm) | ~10.01 derpharmachemica.com | To compute the chemical shift for the secondary amide proton. |
Mechanistic Biological Studies of 1 Benzofuran 2 Carbohydrazide Derivatives
In Vitro Mechanistic Investigations of Antimicrobial Activity
Derivatives of 1-Benzofuran-2-carbohydrazide (B171906) have demonstrated significant potential as antimicrobial agents. Mechanistic studies have begun to unravel how these compounds inhibit the growth of bacteria, fungi, and mycobacteria.
The antibacterial action of benzofuran (B130515) derivatives involves various cellular targets. Some studies suggest that the mechanism is linked to the disruption of bacterial membrane integrity. For instance, aza-benzofuran derivatives, which are structurally related, are thought to possess enhanced lipophilicity, allowing them to carry a positive charge. nih.gov This characteristic facilitates electrostatic interactions with the negatively charged bacterial membranes, leading to a loss of integrity and subsequent cell death. nih.gov
Another identified mechanism involves the inhibition of essential protein-protein interactions within the bacterial cell. Research on mono-benzofuran derivatives has shown they can target the interaction between the RNA polymerase core enzyme and the σ⁷⁰/σᴬ factors, which are crucial for the initiation of transcription in bacteria. nih.gov By disrupting this interaction, the compounds effectively halt bacterial gene expression and growth. nih.gov For example, one mono-benzofuran derivative demonstrated a 70% inhibition of B. subtilis growth at a concentration of 200 μM in an enzyme-linked immunosorbent assay (ELISA) test. nih.gov
The antifungal mechanisms of benzofuran derivatives are also multifaceted. A primary target identified for some derivatives is N-myristoyltransferase (NMT), an enzyme essential for fungal viability. researchgate.netresearchgate.net NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This modification is critical for protein trafficking, signal transduction, and structural integrity of the fungal cell. Inhibition of this enzyme disrupts these vital processes, leading to fungal cell death. researchgate.net
Additionally, the physicochemical properties of the derivatives, such as polarity, play a crucial role. It has been observed that the presence of hydroxyl groups can decrease polarity, making the compounds more adept at penetrating fungal cell membranes via hydrophobic interactions. mdpi.com The ability to interfere with fungal carbonic anhydrases (CAs) has also been proposed as a novel antifungal mechanism. nih.gov These enzymes are involved in CO2 sensing, which influences fungal virulence and growth. By inhibiting CAs, these compounds may disrupt essential physiological processes. nih.gov
Several this compound derivatives have shown promising activity against Mycobacterium tuberculosis. One of the key proposed mechanisms is the inhibition of mycolic acid biosynthesis. researchgate.net Mycolic acids are long-chain fatty acids that are major and essential components of the mycobacterial cell wall, providing a robust barrier against many antibiotics. Benzofuran aldehyde derivatives have been shown to inhibit mycolic acid synthesis in a dose-dependent manner, thus compromising the structural integrity of the bacterium. researchgate.net
Molecular docking studies have further elucidated potential mechanisms. The parent compound, this compound, has been shown in silico to interact with key biomarkers for tuberculosis, suggesting its potential as an anti-TB drug. researchgate.net These computational studies help in understanding the ligand-receptor interactions that could be responsible for the observed biological activity. researchgate.netresearchgate.net
Enzyme Inhibition Studies of Derivatives
Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in a range of diseases. These studies highlight the scaffold's versatility in drug design.
Benzofuran-thiazolylhydrazone derivatives have been identified as potent inhibitors of Monoamine Oxidases (MAOs), enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Specifically, certain derivatives showed high inhibitory activity against the MAO-A isoenzyme, with IC₅₀ values in the nanomolar range, suggesting their potential in the treatment of depression. nih.gov
In the context of metabolic disorders, benzofuran-pyridazine derivatives have demonstrated significant inhibitory potential against α-glucosidase and β-galactosidase. tandfonline.com All tested derivatives in one study showed remarkable inhibition of α-glucosidase, superior to the standard drug acarbose. tandfonline.com This suggests a potential application in managing type 2 diabetes.
Furthermore, benzofuran derivatives have shown inhibitory activity against other critical enzymes, including Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in cancer therapy. nih.gov Some derivatives have also been found to inhibit HIV-1 reverse transcriptase and the enzyme aromatase (CYP19), indicating a broad spectrum of enzymatic inhibition. pharmatutor.orgresearchgate.net
| Derivative Class | Target Enzyme | Biological Implication | Reported IC₅₀ Values |
|---|---|---|---|
| Benzofuran–Thiazolylhydrazone | Monoamine Oxidase A (MAO-A) | Antidepressant | 0.073 ± 0.003 μM nih.gov |
| Benzofuran-Pyridazine | α-Glucosidase | Antidiabetic | >89% inhibition tandfonline.com |
| Benzofuran-Pyridazine | β-Galactosidase | Antidiabetic | 50.33% - 57.67% inhibition tandfonline.com |
| Benzofuranyl Thiosemicarbazone | PI3K | Anticancer | 2.21 nM nih.gov |
| Benzofuranyl Thiosemicarbazone | VEGFR-2 | Anticancer | 68 nM nih.gov |
Cellular Assays for Molecular Target Identification (excluding clinical outcomes)
To identify the molecular targets of this compound derivatives, various cellular assays have been employed. These assays provide insight into the specific cellular pathways modulated by the compounds.
One notable example is the identification of certain benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) protein. nih.gov The STING pathway is crucial for sensing cytosolic DNA and inducing type I interferons (IFN-I), a key component of the innate immune response. A gene reporter assay, which measured luciferase activity driven by the human IFN-β promoter in cells expressing STING, was used to screen a series of compounds. nih.gov Active compounds were found to induce IFN-β transcription in a STING-dependent manner. Further confirmation was obtained through cellular assays showing that these derivatives induced the nuclear localization of phosphorylated Interferon Regulatory Factor 3 (phospho-IRF3), a critical step in the STING signaling cascade. nih.gov
In the field of oncology, computational and in-silico methods are used to predict and identify molecular targets. For instance, ligand-based pharmacophore modeling and molecular docking studies have been used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in lung cancer. nih.govresearchgate.net These computational cellular assays help in understanding the binding interactions between the derivatives and their target proteins at a molecular level. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies have revealed key structural features that influence their biological activities.
For Antimicrobial Activity:
Antitubercular: The presence of halogen substituents, such as chlorine and bromine, on the benzofuran ring has been shown to result in excellent activity against Mycobacterium tuberculosis. researchgate.net
Antifungal: For antifungal activity, an unsubstituted benzofuran ring combined with a highly substituted side chain attached to the hydrazide moiety appears to be more effective. nih.gov
Antibacterial: The introduction of chloro substituents on the benzofuran ring can enhance antibacterial potency. researchgate.net It has also been noted that the benzofuran, pyrazoline, and thiazole moieties are all essential for broad-spectrum antimicrobial activity. nih.govpharmatutor.org
For Other Biological Activities:
General Potency: The presence of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups on the benzofuran scaffold has been found to significantly increase the potency of various therapeutic activities, including enzyme inhibition and antitumor effects. researchgate.net
Anti-inflammatory: A double bond between the C-2 and C-3 positions of the benzofuran ring was found to confer superior anti-inflammatory and antibacterial activity compared to a single bond. nih.gov
Synthetic Utility and Emerging Applications in Chemical Science
1-Benzofuran-2-carbohydrazide (B171906) as a Synthon in Heterocyclic Chemistry
This compound is a versatile precursor, or synthon, in the field of heterocyclic chemistry. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and an aromatic benzofuran (B130515) core, allows for its use in a variety of cyclization and condensation reactions to construct more complex molecular architectures. This compound serves as a key building block for the synthesis of a range of heterocyclic systems, some of which are of interest for their potential biological activities.
The primary utility of this compound in synthesis stems from the reactivity of the hydrazide group (-CONHNH₂). The terminal amino group is a potent nucleophile, readily reacting with electrophilic species. A common strategy involves the condensation of this compound with various aldehydes and ketones. This reaction typically yields N'-substituted benzylidene-1-benzofuran-2-carbohydrazides, which are Schiff base intermediates. researchgate.netresearchgate.net These intermediates can then undergo subsequent intramolecular or intermolecular cyclization reactions to form a variety of five- and six-membered heterocyclic rings.
For instance, the reaction of substituted benzofuran-2-carbohydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide leads to the formation of 5-(5-substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols. researchgate.netresearchgate.net Similarly, it can be a starting material for the synthesis of 1,2,4-triazole (B32235) derivatives. One method involves reacting the carbohydrazide (B1668358) with carbon disulfide and hydrazine (B178648) to produce 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol. mdpi.comntt.edu.vn
Another synthetic application involves the reaction of the intermediate Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. This [2+2] cycloaddition reaction results in the formation of 2-azetidinones, which are four-membered heterocyclic rings. Furthermore, this compound can be used to synthesize hybrid molecules containing both the benzofuran scaffold and other heterocyclic systems, such as 1,2,3-triazoles, by reacting it with appropriate carbonyl compounds. nih.gov
The following table summarizes some of the heterocyclic systems synthesized from this compound and the general synthetic strategies employed.
| Heterocyclic System | General Synthetic Strategy | Key Reagents |
| 1,3,4-Oxadiazoles | Condensation with aromatic aldehydes followed by cyclization with carbon disulfide and alcoholic potassium hydroxide. researchgate.netresearchgate.net | Aromatic aldehydes, Carbon disulfide, Potassium hydroxide |
| 1,2,4-Triazoles | Reaction with carbon disulfide and hydrazine hydrate (B1144303). mdpi.comntt.edu.vn | Carbon disulfide, Hydrazine hydrate |
| Azetidin-2-ones | Formation of a Schiff base with an aldehyde, followed by cycloaddition with chloroacetyl chloride. chemijournal.com | Aldehydes, Chloroacetyl chloride, Triethylamine |
| 1,2,3-Triazoles | Condensation with a carbonyl compound containing a 1,2,3-triazole moiety. nih.gov | 2-acetylbenzofuran |
Applications in Material Science Research (non-biological focus)
The direct application of this compound in material science is not extensively documented in current research. However, the broader class of benzofuran derivatives is recognized for its utility in the development of advanced organic materials. researchgate.net For example, certain fluorobenzofuran derivatives have been investigated as high triplet energy host materials in the design of green phosphorescent Organic Light Emitting Diodes (OLEDs).
While direct applications are limited, the chemical structure of this compound suggests potential for its use as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The presence of nitrogen and oxygen donor atoms in the hydrazide moiety could facilitate coordination with metal ions, and the benzofuran backbone could act as a rigid organic linker. Such materials could have applications in areas like gas storage, catalysis, and sensing. However, specific research on this compound for these purposes is yet to be prominently reported.
Role in the Development of Chemical Probes for Biological Studies
This compound serves as a valuable scaffold for the development of chemical probes, particularly fluorescent probes, for biological investigations. The benzofuran nucleus itself is a fluorophore, and its derivatives are being explored for their fluorescent properties. nih.gov The hydrazide functional group provides a convenient handle for chemically modifying the core structure, allowing for the attachment of various recognition elements or for the synthesis of hydrazones that can act as sensors.
The general strategy involves the condensation of this compound with an aldehyde or ketone that is part of a molecule designed to interact with a specific analyte. The resulting hydrazone often exhibits changes in its photophysical properties, such as fluorescence intensity or wavelength, upon binding to the target. This "turn-on" or "turn-off" fluorescence response enables the detection and quantification of the analyte.
Hydrazones derived from various carbohydrazides are known to have a broad range of potential uses in the creation of sensor materials. mdpi.com They have been applied in the detection of various species, including ions and small molecules. For instance, benzofuran hydrazones are considered potential scaffolds in the development of multifunctional drugs, and molecular docking studies have suggested their utility as probe molecules. nih.gov
While research may not always directly name this compound, it is the foundational precursor for many of the benzofuran-based hydrazone probes under investigation. The synthesis of these probes often begins with the carbohydrazide, which is then elaborated to create the final sensor molecule. Therefore, this compound plays a crucial, albeit sometimes indirect, role in the advancement of chemical probes for biological studies.
Future Research Perspectives and Unexplored Avenues for 1 Benzofuran 2 Carbohydrazide Chemistry
Exploration of Novel Synthetic Routes and Methodologies
The conventional synthesis of 1-benzofuran-2-carbohydrazide (B171906) typically involves the reaction of an ethyl benzofuran-2-carboxylate precursor with hydrazine (B178648) hydrate (B1144303). vjol.info.vnresearchgate.net While effective, this method presents opportunities for innovation to enhance efficiency, yield, and sustainability.
Future research could focus on:
Catalyst-Free Approaches: Investigating catalyst-free reactions, potentially utilizing microwave or ultrasonic assistance, could lead to greener and more cost-effective synthetic protocols. nih.gov
Novel Ring-Forming Strategies: Exploration of new catalytic systems, such as transition-metal-catalyzed cyclizations, could provide alternative pathways to the core benzofuran (B130515) structure, potentially allowing for greater substituent diversity from the outset. nih.gov For instance, palladium- and copper-based catalysts have been employed in Sonogashira coupling reactions followed by intramolecular cyclization to form the benzofuran ring. nih.gov
Development of Advanced Derivatization Strategies
The hydrazide functional group of this compound is a versatile handle for a wide array of chemical modifications, leading to diverse molecular architectures with varied biological activities. mdpi.com Much of the existing research has focused on the synthesis of Schiff bases and the cyclization into heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. vjol.info.vnresearchgate.net
Future derivatization strategies could explore:
Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores could lead to compounds with dual-action or enhanced potency. mdpi.commdpi.com For example, creating hybrids with isatin or triazole moieties has shown promise. nih.govmdpi.com
Click Chemistry: Utilizing click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, could offer a highly efficient and modular approach to creating a library of novel derivatives.
Directed C-H Functionalization: Employing directing groups to achieve site-selective C-H functionalization on the benzofuran core would enable the introduction of various substituents at positions that are otherwise difficult to access, significantly expanding the chemical space for drug discovery. nih.gov
| Derivatization Approach | Resulting Compound Class | Potential Application |
| Reaction with aromatic aldehydes | Schiff Bases (Hydrazones) researchgate.netasianpubs.org | Antimicrobial, Antioxidant asianpubs.org |
| Reaction with carbon disulfide | 1,3,4-Oxadiazole-2-thiols researchgate.netasianpubs.org | Antioxidant, Antimicrobial asianpubs.org |
| Reaction with isatin | Isatin-benzofuran hybrids nih.gov | Anticancer nih.gov |
| Reaction with chloroacetyl chloride & thiourea | Thiazole derivatives researchgate.net | Antimicrobial, Anti-inflammatory researchgate.net |
Deepening Mechanistic Understanding of Biological Interactions
While numerous derivatives of this compound have been synthesized and screened for biological activity, a deep mechanistic understanding of how these compounds interact with their biological targets is often lacking. nih.gov Computational methods and advanced biochemical assays are crucial for elucidating these mechanisms.
Future research should prioritize:
Molecular Docking and Simulation: In-depth molecular docking studies can predict the binding modes of active compounds with specific enzymes or receptors, guiding further optimization. researchgate.net These computational studies can help correlate theoretical and practical activities. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to identify the key structural features responsible for biological activity. This involves synthesizing and testing a series of structurally related compounds to map out the pharmacophore.
Target Identification and Validation: For compounds exhibiting significant biological effects, identifying the specific molecular target (e.g., enzyme, receptor) is a critical step. Techniques like affinity chromatography and proteomics can be employed for this purpose. For instance, some benzofuran derivatives have been identified as dual inhibitors of PI3K and VEGFR-2, key targets in cancer therapy. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The fields of flow chemistry and automated synthesis offer powerful tools for accelerating the discovery and optimization of new chemical entities. The application of these technologies to this compound chemistry is a virtually unexplored but highly promising avenue.
Potential benefits include:
Rapid Library Synthesis: Automated synthesizers can be programmed to perform multi-step reactions, enabling the rapid generation of large libraries of this compound derivatives for high-throughput screening.
Improved Reaction Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous reagents like hydrazine.
Real-Time Analysis and Optimization: Integrating analytical techniques (e.g., HPLC, NMR) directly into a flow system allows for real-time monitoring and optimization of reaction conditions, significantly speeding up the development process.
Potential in Supramolecular Chemistry and Self-Assembly
The structural features of this compound, including its planar aromatic system and hydrogen bonding capabilities (amide and amine groups), make it an interesting candidate for applications in supramolecular chemistry and materials science. This area remains largely unexplored.
Future research could investigate:
Self-Assembling Systems: Designing derivatives that can self-assemble into well-defined nanostructures such as gels, fibers, or vesicles through non-covalent interactions like hydrogen bonding and π-π stacking.
Host-Guest Chemistry: Exploring the potential of this compound derivatives to act as hosts for specific guest molecules, which could have applications in sensing, catalysis, or drug delivery.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the carbohydrazide (B1668358) moiety as a ligand to coordinate with metal ions could lead to the formation of novel coordination polymers or MOFs with interesting structural, photophysical, or catalytic properties.
Q & A
What are the optimized synthetic routes for 1-Benzofuran-2-carbohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves refluxing salicylaldehyde derivatives with hydrazine hydrate under acidic catalysis. Key steps include:
- Precursor preparation : Ethyl chloroacetate reacts with salicylaldehyde to form intermediates like benzofuran-2-carboxylate esters .
- Hydrazide formation : Hydrazine hydrate replaces the ester group under reflux in ethanol, with catalytic sulfuric acid enhancing reaction efficiency .
- Purification : Recrystallization from ethanol-DMF mixtures ensures high purity (>97%) .
Critical factors include solvent polarity, temperature control (70–80°C), and stoichiometric ratios to minimize side products like Schiff bases .
Which spectroscopic and analytical methods are essential for structural confirmation of this compound derivatives?
- FTIR : Confirms the presence of carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- ¹H/¹³C NMR : Identifies benzofuran ring protons (δ 6.8–7.8 ppm) and hydrazide NH signals (δ 9.5–10.5 ppm). Anomalies in splitting patterns may indicate tautomerism .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 203 for the parent compound) and fragmentation patterns validate molecular weight .
- Elemental analysis : Ensures C, H, N, and O percentages align with theoretical values (±0.3%) .
How are antimicrobial activities of benzofuran carbohydrazides evaluated, and what are common experimental pitfalls?
- Agar diffusion assays : Measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone diameters <10 mm indicate inactivity .
- MIC determination : Broth dilution methods quantify the lowest concentration inhibiting visible growth (e.g., 6.25–50 µg/mL) .
- Pitfalls : Contaminant-resistant strains, solvent toxicity (DMSO >1% v/v), and inconsistent inoculum sizes require stringent protocol standardization .
What computational strategies predict the anti-tubercular activity of this compound derivatives?
- Molecular docking : Software like AutoDock Vina or Glide simulates binding to M. tuberculosis targets (e.g., enoyl-ACP reductase or kinase domains).
- Grid generation : Active sites are defined using crystallographic data (PDB IDs: 3FDN, 3LAU). G-scores <−6 kcal/mol suggest strong binding .
- MD simulations : Validate stability of ligand-protein complexes over 50–100 ns trajectories .
How is X-ray crystallography applied to resolve the crystal structure of benzofuran carbohydrazide derivatives?
- Data collection : Single crystals are irradiated with Mo-Kα (λ = 0.71073 Å) radiation. SHELX programs refine structures to R-factors <0.05 .
- Hydrogen bonding : Intermolecular N–H···O and C–H···O interactions stabilize crystal packing. Dihedral angles between aromatic rings (<5°) indicate planarity .
- Validation : PLATON checks for missed symmetry or twinning .
What approaches establish structure-activity relationships (SAR) for benzofuran carbohydrazides?
- Substituent variation : Electron-withdrawing groups (e.g., -NO₂) at the benzofuran 5-position enhance antimicrobial activity .
- Bioisosteric replacement : Replacing hydrazide with triazole improves metabolic stability but may reduce solubility .
- Statistical analysis : QSAR models correlate logP or polar surface area with activity (R² >0.7) .
How is the toxicological profile of this compound assessed in preclinical studies?
- Cramer classification : Class III toxicity (oral) is predicted via structural alerts (e.g., hydrazide moiety) .
- In vitro assays : HepG2 cell viability (MTT assay) identifies IC₅₀ values >100 µM as low-risk .
- Genotoxicity : Ames tests with S. typhimurium strains TA98/TA100 rule out mutagenicity .
How can spectral data contradictions (e.g., NMR splitting anomalies) be resolved during structural elucidation?
- Solvent effects : Use deuterated DMSO for compounds with low solubility in CDCl₃ .
- 2D NMR : HSQC and HMBC correlate ambiguous protons with carbons, distinguishing tautomers .
- Purity verification : HPLC with UV detection (λ = 254 nm) confirms >95% purity before analysis .
What reaction pathways synthesize triazole/oxadiazole derivatives from this compound?
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition forms 1,2,3-triazoles .
- Oxadiazole formation : Reflux with aldehydes and KOH/CS₂ yields 1,3,4-oxadiazoles. Tautomerism (thione ↔ thiol) is monitored via ¹H NMR .
- Schiff base intermediates : Condensation with 4-fluorobenzaldehyde produces hydrazones, which cyclize under acidic conditions .
How can reproducibility in benzofuran carbohydrazide synthesis be ensured across laboratories?
- Protocol standardization : Document catalyst concentration (e.g., 3 drops H₂SO₄ per 30 mL ethanol) and reflux duration (±5 min) .
- Batch validation : Compare melting points (±2°C) and HPLC retention times with reference samples .
- Open data : Share crystallographic CIF files and raw spectral data in repositories like Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
